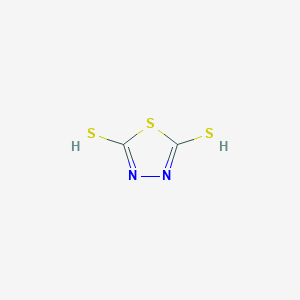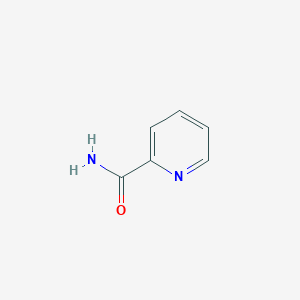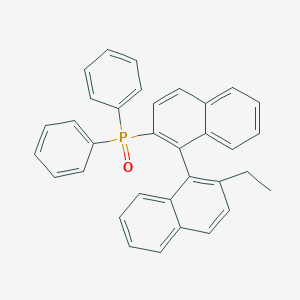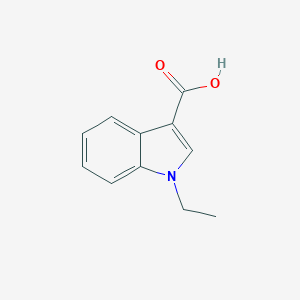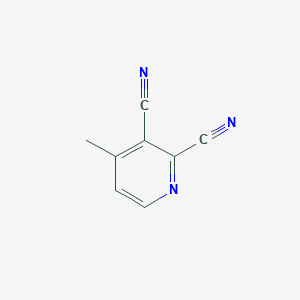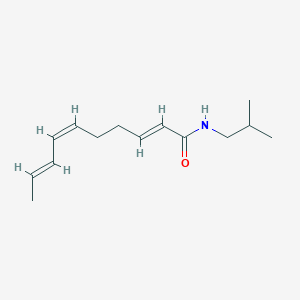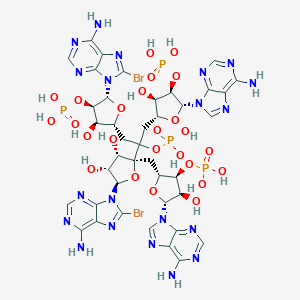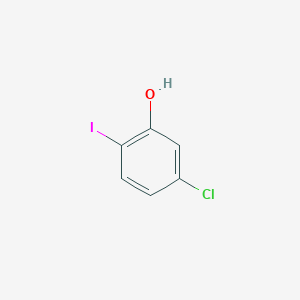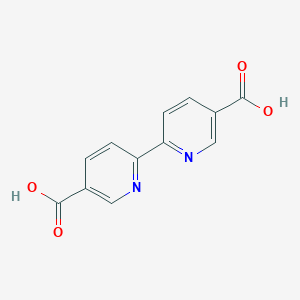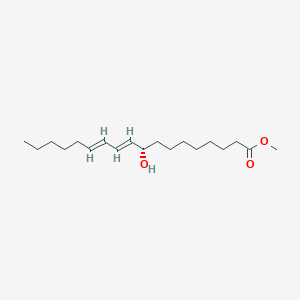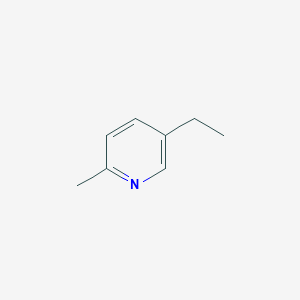
Staunoside E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Staunoside E is a natural compound that is found in the plant Stachys sieboldii. It belongs to the class of iridoid glycosides, which are known for their various biological activities. Staunoside E has gained attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Staunoside E is not fully understood. However, it is believed to exert its biological effects through various pathways. It has been reported to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus.
Biochemical and Physiological Effects:
Staunoside E has been shown to possess various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines and prostaglandins. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Staunoside E has been reported to inhibit the replication of various viruses, such as influenza virus and herpes simplex virus. It has also been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Staunoside E has several advantages for lab experiments. It is a natural compound that can be easily extracted from the plant Stachys sieboldii. It has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, there are also some limitations to using Staunoside E in lab experiments. It is a complex compound that requires purification using various chromatographic techniques, which can be time-consuming and expensive. The purity of the final product can also vary depending on the extraction and purification methods used.
Orientations Futures
There are several future directions for research on Staunoside E. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to investigate its effects on various inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-tumor agent. Further studies are needed to investigate its effects on various types of cancer cells. Additionally, the neuroprotective effects of Staunoside E require further investigation. Future studies could also investigate the potential of Staunoside E in combination with other compounds for enhanced therapeutic effects.
Conclusion:
Staunoside E is a natural compound that has gained attention in recent years due to its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-viral activities. Its mechanism of action is not fully understood, but it is believed to exert its biological effects through various pathways. Staunoside E has several advantages for lab experiments, but there are also some limitations to using it. Future research on Staunoside E could investigate its potential as an anti-inflammatory and anti-tumor agent, as well as its neuroprotective effects.
Méthodes De Synthèse
Staunoside E can be extracted from the plant Stachys sieboldii. The extraction process involves the use of solvents such as ethanol or methanol. The crude extract is then purified using various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The final product is obtained in the form of a white powder.
Applications De Recherche Scientifique
Staunoside E has been extensively studied for its potential therapeutic properties. It has been shown to possess various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. It has also been reported to have neuroprotective effects. Staunoside E has been used in various scientific research studies to investigate its potential therapeutic applications.
Propriétés
Numéro CAS |
155661-21-5 |
|---|---|
Nom du produit |
Staunoside E |
Formule moléculaire |
C66H108O33 |
Poids moléculaire |
1429.5 g/mol |
Nom IUPAC |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C66H108O33/c1-25-36(72)41(77)46(82)55(89-25)96-51-31(22-70)93-54(50(86)45(51)81)88-23-32-39(75)44(80)49(85)58(94-32)99-60(87)66-16-14-61(2,3)18-27(66)26-8-9-34-62(4)12-11-35(63(5,24-71)33(62)10-13-65(34,7)64(26,6)15-17-66)95-59-53(98-57-48(84)43(79)38(74)29(20-68)91-57)52(40(76)30(21-69)92-59)97-56-47(83)42(78)37(73)28(19-67)90-56/h8,25,27-59,67-86H,9-24H2,1-7H3 |
Clé InChI |
PRAVTQRLNMDWKH-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Synonymes |
3-O-(beta-D-glucopyranosyl-1-2-(glucopyranosyl(1-3))-glucopyranosyl)-hederagenin 28-O-(rhamnopyranosyl-1-4-glucopyranosyl-1-6-glucopyranosyl) ester staunoside E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




